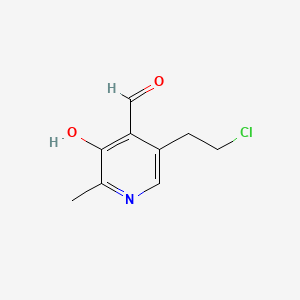

5-(2-Chloroethyl)-3-hydroxy-2-methyl-4-pyridinecarboxaldehyde

描述

5-(2-Chloroethyl)-3-hydroxy-2-methyl-4-pyridinecarboxaldehyde is a chemical compound with a unique structure that includes a pyridine ring substituted with a chloroethyl group, a hydroxyl group, a methyl group, and a formyl group

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Chloroethyl)-3-hydroxy-2-methyl-4-pyridinecarboxaldehyde typically involves multi-step organic reactions. One common method includes the following steps:

Starting Material Preparation: The synthesis begins with the preparation of a suitable pyridine derivative.

Chloroethylation: The pyridine derivative is then subjected to chloroethylation using 2-chloroethylamine hydrochloride under basic conditions.

Hydroxylation: The intermediate product undergoes hydroxylation, often using oxidizing agents such as hydrogen peroxide or sodium hypochlorite.

Formylation: Finally, the hydroxylated product is formylated using formylating agents like formic acid or formamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

化学反应分析

Reaction with Amine-Containing Biomolecules

The aldehyde group at the 4-position enables nucleophilic reactions with primary amines, forming Schiff base intermediates. A key study demonstrated its reaction with N-acetyl-L-lysine under mild alkaline conditions (pH 9.0, 25°C), resulting in a cyclic imino acid derivative of homopyridoxal . The reaction proceeds via:

-

Schiff base formation between the aldehyde and ε-amino group of lysine.

-

Cyclization involving the chloroethyl group, leading to a six-membered ring structure .

Key Data:

| Reaction Partner | Conditions | Product | Characterization Methods |

|---|---|---|---|

| N-acetyl-L-lysine | pH 9.0, 25°C | Cyclic imino acid derivative | NMR, mass spectrometry |

Reduction of the Schiff base intermediate with NaBH₄ stabilizes the adduct, confirming the transient nature of the imine bond .

Enzyme Inactivation via Lysine Modification

This compound acts as an affinity-labeling agent for enzymes requiring pyridoxal phosphate (PLP)-like cofactors. Incubation with hydroxymethylbilane synthase from Euglena gracilis or Rhodopseudomonas spheroides at pH 7.0 and 0°C caused partial inactivation (~53%) by modifying essential lysine residues .

Mechanistic Insights:

-

The aldehyde forms a reversible Schiff base with the enzyme’s active-site lysine.

-

Subsequent reduction with NaBH₄ permanently inactivates the enzyme by covalent bond formation .

-

Competitive inhibition studies with porphobilinogen confirmed site-specific modification .

pH-Dependent Behavior

-

Alkaline conditions (pH > 8): Accelerates Schiff base formation but may hydrolyze the chloroethyl group over time .

-

Acidic conditions (pH < 5): Protonation of the aldehyde reduces nucleophilic reactivity .

Thermal Stability

Decomposition occurs above 110°C, with the chloroethyl group undergoing elimination reactions .

Structural Analog Comparisons

Compared to pyridoxal phosphate , this compound’s chloroethyl group introduces steric hindrance, limiting its cofactor activity but enhancing its utility as a site-directed modifying agent .

科学研究应用

Pharmacological Research

5-(2-Chloroethyl)-3-hydroxy-2-methyl-4-pyridinecarboxaldehyde has been investigated for its role in modulating various biological pathways. It is particularly noted for its interaction with nitric oxide signaling pathways, which are crucial in numerous physiological processes.

Case Study: Nitric Oxide Pathway Modulation

A study demonstrated that this compound influences the nitric oxide pathway, which plays a significant role in the development of convulsive seizures. The modulation of nitric oxide levels was found to affect the threshold for pentylenetetrazole-induced seizures in murine models, highlighting its potential therapeutic implications in neurological disorders .

Biochemical Applications

The compound also serves as a substrate or intermediate in biochemical reactions. Its ability to form complexes with metal ions has been explored for applications in catalysis and sensor development.

Case Study: Metal Ion Complexation

Research indicated that this compound can form stable complexes with transition metals, which could be utilized for developing sensors for detecting metal ion concentrations in biological samples .

Synthetic Chemistry

In synthetic organic chemistry, this compound is used as a building block for creating more complex molecules. Its chloroethyl group allows for further functionalization, making it valuable in the synthesis of pharmaceuticals and agrochemicals.

Data Table: Synthetic Applications

| Application Area | Description |

|---|---|

| Drug Development | Used as an intermediate for synthesizing novel pharmacological agents |

| Agrochemical Synthesis | Acts as a precursor for developing herbicides and pesticides |

| Material Science | Employed in creating polymeric materials with enhanced properties |

作用机制

The mechanism of action of 5-(2-Chloroethyl)-3-hydroxy-2-methyl-4-pyridinecarboxaldehyde involves its ability to interact with biological molecules through its reactive functional groups. The chloroethyl group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to potential cytotoxic effects. The hydroxyl and formyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity .

相似化合物的比较

Similar Compounds

5-(2-Chloroethyl)-2-methyl-4-pyridinecarboxaldehyde: Lacks the hydroxyl group, which may affect its reactivity and biological activity.

3-Hydroxy-2-methyl-4-pyridinecarboxaldehyde: Lacks the chloroethyl group, resulting in different chemical properties and applications.

5-(2-Chloroethyl)-3-hydroxy-4-pyridinecarboxaldehyde: Similar structure but without the methyl group, which can influence its steric and electronic properties.

Uniqueness

5-(2-Chloroethyl)-3-hydroxy-2-methyl-4-pyridinecarboxaldehyde is unique due to the combination of its functional groups, which confer specific reactivity and potential biological activity. The presence of the chloroethyl group allows for covalent modification of biomolecules, while the hydroxyl and formyl groups provide additional sites for interaction and modification.

生物活性

5-(2-Chloroethyl)-3-hydroxy-2-methyl-4-pyridinecarboxaldehyde, also known as α5-pyridoxal methyl chloride, is a compound of significant interest due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 289.77 g/mol. The compound features a pyridine ring substituted with a chloroethyl group and a hydroxymethyl group, which contributes to its reactivity and biological activity.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies involving derivatives of pyridinecarboxaldehyde have demonstrated strong antibacterial effects against both Gram-positive and Gram-negative bacteria. The mechanism often involves the disruption of bacterial cell membranes and interference with metabolic processes .

Anticancer Potential

The compound has been evaluated for its anticancer properties, particularly in targeting various cancer cell lines. It has shown promise in inhibiting cell proliferation and inducing apoptosis in cancer cells. The underlying mechanism may involve the modulation of signaling pathways associated with cell growth and survival, potentially affecting key proteins involved in cancer progression .

Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of pyridine derivatives, this compound was tested against multiple bacterial strains. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting its potential as an effective antimicrobial agent .

Study 2: Anticancer Activity

Another notable study investigated the effects of this compound on human cancer cell lines. The results revealed that treatment with this compound led to significant reductions in cell viability and increased rates of apoptosis. Flow cytometry analysis confirmed the activation of apoptotic pathways, highlighting its potential as an anticancer therapeutic .

Research Findings Summary Table

属性

IUPAC Name |

5-(2-chloroethyl)-3-hydroxy-2-methylpyridine-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO2/c1-6-9(13)8(5-12)7(2-3-10)4-11-6/h4-5,13H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIXVBGCBVIGDFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=C1O)C=O)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80194476 | |

| Record name | alpha-5-Pyridoxal methyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80194476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41656-90-0 | |

| Record name | alpha-5-Pyridoxal methyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041656900 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-5-Pyridoxal methyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80194476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。